molecular formula C8H4Cl2O2 B3333715 Terephthaloyl-d4 chloride, 98 atom % D CAS No. 129775-07-1

Terephthaloyl-d4 chloride, 98 atom % D

Cat. No. B3333715
CAS RN: 129775-07-1
M. Wt: 207.04 g/mol
InChI Key: LXEJRKJRKIFVNY-RHQRLBAQSA-N
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Description

Terephthaloyl-d4 chloride, also known as 1,4-Benzene-2,3,5,6-d4-dicarbonyl dichloride, is a compound with the empirical formula C8D4Cl2O2 and a molecular weight of 207.05 .


Synthesis Analysis

Terephthaloyl chloride, the non-deuterated analog of Terephthaloyl-d4 chloride, is produced commercially by the reaction of 1,4-bis(trichloromethyl)benzene with terephthalic acid . It can also be obtained by chlorination of dimethyl terephthalate . The synthesis of Terephthaloyl-d4 chloride might involve similar reactions, but with deuterated reagents.


Molecular Structure Analysis

The molecular structure of Terephthaloyl-d4 chloride can be represented by the SMILES string [2H]c1c([2H])c(c([2H])c([2H])c1C(Cl)=O)C(Cl)=O . This indicates that the compound is a benzene ring with two carbonyl chloride groups attached at the 1 and 4 positions, and the hydrogen atoms on the benzene ring are replaced by deuterium .


Chemical Reactions Analysis

Terephthaloyl chloride, the non-deuterated analog, is used primarily to make specialty polymers, primarily aromatic polyamides, or aramids . In 1965, inventors at DuPont developed the aramid Kevlar, a copolymer of terephthaloyl chloride and p-phenylenediamine . Terephthaloyl-d4 chloride might be involved in similar reactions to produce deuterated polymers.


Physical And Chemical Properties Analysis

Terephthaloyl-d4 chloride has a boiling point of 266 °C and a melting point of 79-81 °C (lit.) . It has a mass shift of M+4, indicating the presence of four deuterium atoms .

Safety and Hazards

Terephthaloyl chloride, the non-deuterated analog, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if inhaled, causes severe skin burns and eye damage, and may cause respiratory irritation . Similar safety precautions should be taken when handling Terephthaloyl-d4 chloride.

Future Directions

Terephthaloyl chloride is used primarily to make specialty polymers, primarily aromatic polyamides, or aramids . Given the increasing interest in deuterated compounds for their potential applications in various fields, Terephthaloyl-d4 chloride could be used to synthesize deuterated polymers with unique properties.

properties

IUPAC Name

2,3,5,6-tetradeuteriobenzene-1,4-dicarbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H/i1D,2D,3D,4D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEJRKJRKIFVNY-RHQRLBAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)Cl)[2H])[2H])C(=O)Cl)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584374
Record name (~2~H_4_)Benzene-1,4-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetradeuteriobenzene-1,4-dicarbonyl chloride

CAS RN

129775-07-1
Record name (~2~H_4_)Benzene-1,4-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 129775-07-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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